![molecular formula C26H22N2O2 B3521577 2-[4-(2-Quinoxalinyl)phenoxy]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-ethanone](/img/structure/B3521577.png)
2-[4-(2-Quinoxalinyl)phenoxy]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-ethanone
描述
2-[4-(2-Quinoxalinyl)phenoxy]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline moiety linked to a phenoxy group, which is further connected to a tetrahydronaphthalene unit via an ethanone bridge.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Quinoxalinyl)phenoxy]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Moiety: This can be achieved by the condensation of o-phenylenediamine with a diketone such as glyoxal under acidic conditions.
Synthesis of the Phenoxy Intermediate: The quinoxaline derivative is then reacted with a phenol derivative in the presence of a base to form the phenoxy intermediate.
Coupling with Tetrahydronaphthalene: The phenoxy intermediate is then coupled with a tetrahydronaphthalene derivative using a Friedel-Crafts acylation reaction to introduce the ethanone bridge.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-[4-(2-Quinoxalinyl)phenoxy]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated derivatives depending on the substituent introduced.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-[4-(2-Quinoxalinyl)phenoxy]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-ethanone involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by:
Binding to DNA: Intercalating between DNA bases, thereby inhibiting DNA replication and transcription.
Inhibiting Enzymes: Targeting specific enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells.
Modulating Signaling Pathways: Affecting key signaling pathways that regulate cell growth and differentiation.
相似化合物的比较
Similar Compounds
2-(4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy)propionic acid: Known for its antitumor activity.
2-(4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy)ethyl ester: Another derivative with potential biological activity.
Uniqueness
2-[4-(2-Quinoxalinyl)phenoxy]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-ethanone stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity
属性
IUPAC Name |
2-(4-quinoxalin-2-ylphenoxy)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2/c29-26(21-10-9-18-5-1-2-6-20(18)15-21)17-30-22-13-11-19(12-14-22)25-16-27-23-7-3-4-8-24(23)28-25/h3-4,7-16H,1-2,5-6,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDWNCSACGWCIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)COC3=CC=C(C=C3)C4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Chloro-6-nitrophenyl)sulfanyl]-N~1~-(2-methoxyphenyl)propanamide](/img/structure/B3521498.png)
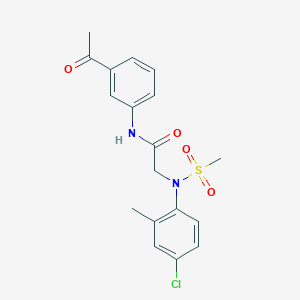
![ethyl 4-{[(4-methoxy-2-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B3521519.png)
![(5E)-1-(2-chlorophenyl)-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3521528.png)
![Methyl 3-bromo-4-[(2-methoxybenzoyl)oxymethyl]benzoate](/img/structure/B3521529.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B3521537.png)
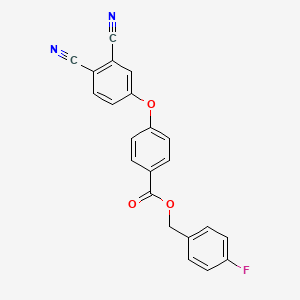
![N~1~-(3-Chloro-4-methylphenyl)-3-[(2-chloro-6-nitrophenyl)sulfanyl]propanamide](/img/structure/B3521553.png)
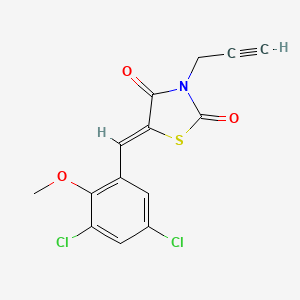
![2-(2,5-dimethylphenoxy)-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B3521582.png)
![2-(4-ethylphenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide](/img/structure/B3521583.png)
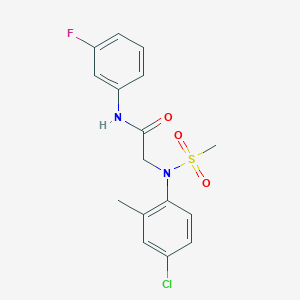
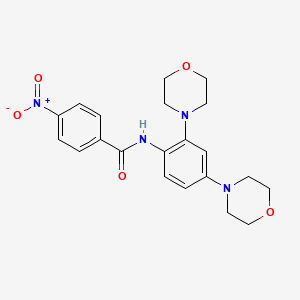
![5-bromo-N-[2-(butyrylamino)phenyl]-2-chlorobenzamide](/img/structure/B3521595.png)
